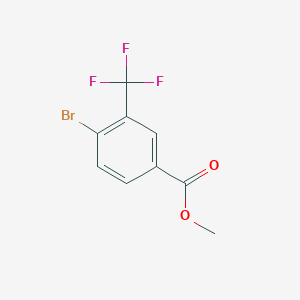

Methyl 4-bromo-3-(trifluoromethyl)benzoate

Description

The exact mass of the compound Methyl 4-bromo-3-(trifluoromethyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromo-3-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVRLJMSCKUEEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447393 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107317-58-8 | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Methyl 4-bromo-3-(trifluoromethyl)benzoate

The following technical guide details the properties, synthesis, and applications of Methyl 4-bromo-3-(trifluoromethyl)benzoate , a critical fluorinated building block in medicinal chemistry.

CAS Number: 107317-58-8 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Identity & Physicochemical Profile[2][3][4]

Methyl 4-bromo-3-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate characterized by an electron-withdrawing trifluoromethyl group and two orthogonal reactive handles: an aryl bromide and a methyl ester.[1][2] Its structural rigidity and lipophilicity make it a preferred scaffold for generating biaryl systems in kinase inhibitors and metabolic modulators.[1][2]

Key Chemical Data

| Property | Specification |

| CAS Number | 107317-58-8 |

| IUPAC Name | Methyl 4-bromo-3-(trifluoromethyl)benzoate |

| Molecular Formula | C₉H₆BrF₃O₂ |

| Molecular Weight | 283.04 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F |

| InChIKey | Specific key varies by protonation state, core skeleton:[1][3][4][5]PFBLWQAOLPCMIJ (Isomer dependent) |

| Physical State | Low-melting solid or viscous liquid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

Synthetic Routes & Process Chemistry

The synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate is typically achieved through the esterification of its corresponding benzoic acid precursor.[1][2] This route is preferred for its high yield and operational simplicity compared to direct bromination, which suffers from regioselectivity issues.[2]

Primary Route: Acid-Catalyzed Esterification

This protocol utilizes 4-bromo-3-(trifluoromethyl)benzoic acid as the starting material.[1][2] The reaction is driven to completion by the removal of water or the use of a large excess of methanol.[1][2]

Reagents:

-

Precursor: 4-bromo-3-(trifluoromethyl)benzoic acid[1]

-

Catalyst: Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1][2]

Step-by-Step Protocol:

-

Dissolution: Charge a reaction vessel with 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 equiv) and anhydrous methanol (10-20 volumes).

-

Activation:

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor conversion by TLC or HPLC.[1][2]

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.[1][2] Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with sat.[1][2] NaHCO₃ (to remove unreacted acid) and brine.[1][2]

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often sufficiently pure (>95%), but can be purified via silica gel chromatography (Hexanes/EtOAc) if necessary.[1][2]

Visualization of Synthetic Workflow

Caption: Acid-catalyzed esterification pathway transforming the benzoic acid precursor into the methyl ester target.[1]

Reactivity & Functionalization

The utility of CAS 107317-58-8 lies in its chemoselective reactivity .[1][2] The aryl bromide and methyl ester groups can be manipulated independently, allowing for the construction of complex molecular architectures.[2]

A. Suzuki-Miyaura Cross-Coupling

The bromine atom at the C4 position is highly activated for Palladium-catalyzed cross-coupling due to the electron-withdrawing nature of the adjacent -CF₃ and para-ester groups.[2]

-

Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a boronic acid, and reductive elimination.[1][2]

-

Standard Conditions: Aryl boronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), Dioxane/Water (4:1), 90°C.[1][2]

B. Ester Manipulation

The methyl ester at C1 serves as a "masked" carboxylic acid or alcohol.[1][2]

-

Reduction: LiAlH₄ or DIBAL-H yields the benzyl alcohol.[1][2]

-

Amidation: Direct reaction with amines (often requiring Lewis acid catalysis like AlMe₃) yields benzamides.[1][2]

Reactivity Logic Map

Caption: Divergent synthesis map showing C-Br activation (blue) and Ester manipulation (green).[1]

Applications in Drug Discovery

This compound is extensively used as an intermediate in the synthesis of Type II Kinase Inhibitors .[1][2][6] The trifluoromethyl group (CF₃) plays a dual role:

-

Metabolic Stability: It blocks metabolic oxidation at the C3 position.[1][2]

-

Lipophilicity: It increases membrane permeability and hydrophobic binding interactions within the ATP-binding pocket of enzymes.[1][2]

Case Study Context: In the synthesis of biaryl urea inhibitors (similar to Sorafenib or Regorafenib analogs), the bromine is first coupled to a heteroaryl ring via Suzuki coupling.[1] Subsequently, the ester is hydrolyzed and converted to an amide or urea linkage, connecting the "hinge-binding" motif to the "DFG-out" binding motif.

Analytical Characterization

To validate the identity of synthesized material, the following analytical signatures are expected.

¹H NMR Expectations (CDCl₃, 400 MHz)

-

Aromatic Region:

-

Aliphatic Region:

Mass Spectrometry (GC-MS / LC-MS)[1]

-

Molecular Ion: m/z 282/284 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2]

-

Fragment Ions: Loss of -OCH₃ (M-31) is a common fragmentation pathway for methyl esters.[1][2]

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2]

-

Ventilation: All operations involving heating or silica gel chromatography should be performed inside a certified fume hood.[1][2]

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester over long periods.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826647, Methyl 4-bromo-3-(trifluoromethyl)benzoate.[1][2] Retrieved from [Link][1][2]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457–2483.[1][2] (General reference for Suzuki protocol application).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Context for CF3 utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Methyl 3-bromo-4-methoxybenzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate | Benchchem [benchchem.com]

- 6. innospk.com [innospk.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

structure of Methyl 4-bromo-3-(trifluoromethyl)benzoate

An In-depth Technical Guide on the Structure of Methyl 4-bromo-3-(trifluoromethyl)benzoate

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between theoretical chemistry and practical applications. Methyl 4-bromo-3-(trifluoromethyl)benzoate is a prime example of a molecule whose structural nuances directly translate to its utility as a versatile building block in medicinal chemistry and materials science. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, moving beyond basic data to explore the rationale behind its synthesis, characterization, and application. By delving into the "why" behind the "how," this document aims to empower researchers to leverage the full potential of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

Methyl 4-bromo-3-(trifluoromethyl)benzoate is a substituted aromatic compound with a strategically arranged set of functional groups that dictate its chemical behavior.

Structural Analysis:

-

Aromatic Core: The benzene ring provides a stable scaffold for the appended functional groups.

-

4-Bromo Group: The bromine atom at the para position is a key reactive site. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents, enabling the synthesis of diverse molecular libraries.

-

3-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent. Its presence significantly influences the electronic properties of the benzene ring, making it more electron-deficient. In the context of drug design, the -CF3 group is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

-

1-Methyl Ester Group: The methyl ester (-COOCH3) serves as a protecting group for the carboxylic acid functionality. It is relatively stable under many reaction conditions but can be readily hydrolyzed to the corresponding benzoic acid, which can then be used for further derivatization, such as amide bond formation.

A summary of the key physicochemical properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate is provided in Table 1.

Table 1: Physicochemical Properties of Methyl 4-bromo-3-(trifluoromethyl)benzoate

| Property | Value |

| Molecular Formula | C9H6BrF3O2 |

| Molecular Weight | 283.04 g/mol [2][3] |

| Appearance | White to off-white solid |

| CAS Number | 107317-58-8[4] |

Synthesis and Purification

The synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic approach is outlined below.

Experimental Protocol: A Representative Synthesis

-

Rationale: This synthesis begins with the bromination of 3-(trifluoromethyl)benzoic acid, followed by esterification. The regioselectivity of the bromination is directed by the electron-withdrawing trifluoromethyl group.

-

Step 1: Bromination of 3-(Trifluoromethyl)benzoic Acid

-

In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid in a strong acid, such as sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the low temperature.

-

Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by pouring it over ice and extract the product with an organic solvent.

-

Wash the organic layer with a basic solution to remove unreacted acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-3-(trifluoromethyl)benzoic acid.

-

-

Step 2: Fischer Esterification

-

Dissolve the crude 4-bromo-3-(trifluoromethyl)benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.[5]

-

Reflux the mixture until the reaction is complete, as indicated by TLC.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 4-bromo-3-(trifluoromethyl)benzoate.

-

DOT Diagram: Synthetic Workflow

Caption: A typical synthetic route to Methyl 4-bromo-3-(trifluoromethyl)benzoate.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized Methyl 4-bromo-3-(trifluoromethyl)benzoate, a combination of spectroscopic techniques is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo and trifluoromethyl substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Applications in Research and Drug Development

Methyl 4-bromo-3-(trifluoromethyl)benzoate is a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity.[1] The bromo substituent on Methyl 4-bromo-3-(trifluoromethyl)benzoate provides a convenient handle for introducing this important pharmacophore into more complex molecules through cross-coupling reactions.

-

Agrochemicals: Similar to its use in pharmaceuticals, the trifluoromethyl group can impart desirable properties to agrochemicals, such as enhanced efficacy and environmental persistence.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives of interest in the development of novel organic materials with applications in electronics and optics.

DOT Diagram: Application Workflow

Caption: Diverse applications of Methyl 4-bromo-3-(trifluoromethyl)benzoate.

Safety and Handling

Methyl 4-bromo-3-(trifluoromethyl)benzoate is a chemical that should be handled with appropriate safety precautions.

-

Hazard Identification: It may cause skin, eye, and respiratory irritation.[4][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.[4]

-

Handling: Use in a well-ventilated area, preferably a fume hood.[4][6][7] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents, acids, and bases.[6][8]

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Methyl 4-(trifluoromethyl)benzoate in Modern Pharmaceutical Synthesis.

- BOC Sciences. (n.d.). Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications.

- CymitQuimica. (n.d.). Methyl 4-bromo-2-(trifluoromethyl)benzoate.

- BOC Sciences. (n.d.). CAS 2417-72-3 Methyl 4-(bromomethyl)benzoate.

- PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Synquest Labs. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate.

- Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Methyl 4-bromo-2-(trifluoromethyl)benzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl-4-Bromo-2-(trifluoromethyl)benzoate | C9H6BrF3O2 | CID 46311087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

Methyl 4-bromo-3-(trifluoromethyl)benzoate: A Versatile Synthetic Building Block for Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space

In the landscape of modern organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts unique physicochemical properties, including increased metabolic stability, lipophilicity, and binding affinity, making it a prized substituent in the development of novel pharmaceuticals and agrochemicals. Methyl 4-bromo-3-(trifluoromethyl)benzoate stands as a pivotal building block at this intersection of halogenated and fluorinated chemistry. Its trifunctional nature—a reactive aryl bromide, an electron-withdrawing trifluoromethyl group, and a modifiable methyl ester—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and application, empowering researchers to leverage its full potential in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrF₃O₂ | |

| Molecular Weight | 283.04 g/mol | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate: A Reliable and Scalable Route

The most direct and widely applicable method for the preparation of methyl 4-bromo-3-(trifluoromethyl)benzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid. This method is favored for its simplicity, use of readily available reagents, and scalability.

Workflow for the Synthesis of Methyl 4-bromo-3-(trifluoromethyl)benzoate

Caption: Fischer Esterification Workflow

Detailed Experimental Protocol: Fischer Esterification

This protocol is adapted from a general procedure for the esterification of benzoic acids.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq.).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both the reactant and the solvent. Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add the reaction mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude methyl 4-bromo-3-(trifluoromethyl)benzoate can be purified by column chromatography on silica gel or by recrystallization.

The Reactivity Landscape: A Hub for Molecular Diversification

The true power of methyl 4-bromo-3-(trifluoromethyl)benzoate lies in its capacity to undergo a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds. The interplay between the bromo, trifluoromethyl, and methyl ester functionalities dictates its reactivity profile.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[4] This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many biologically active molecules. The electron-withdrawing trifluoromethyl group ortho to the bromine can influence the reaction kinetics, potentially requiring more robust catalytic systems or harsher reaction conditions.

Caption: Suzuki-Miyaura Coupling Scheme

Exemplary Protocol for Suzuki-Miyaura Coupling:

This is a general protocol that may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[5] This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules. The steric hindrance from the ortho-trifluoromethyl group may necessitate the use of bulky phosphine ligands to facilitate the reaction.

Generalized Protocol for Buchwald-Hartwig Amination:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos) in a dry solvent.

-

Reaction Assembly: To a separate reaction vessel, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 eq.), the amine (1.1-1.5 eq.), and a strong base (e.g., NaOt-Bu, K₃PO₄).

-

Reaction Execution: Add the activated catalyst solution to the reaction mixture. Seal the vessel and heat to the required temperature (often 80-120 °C) until the reaction is complete.

-

Purification: After work-up, the desired arylamine product is typically purified by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The utility of methyl 4-bromo-3-(trifluoromethyl)benzoate is best illustrated through its application in the synthesis of biologically active compounds.

Precursor to Bicalutamide Analogues for Prostate Cancer Research

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. The core structure of bicalutamide features a trifluoromethyl-substituted aromatic ring. Methyl 4-bromo-3-(trifluoromethyl)benzoate can serve as a key starting material for the synthesis of novel bicalutamide analogues for further investigation into their anti-cancer properties.[6][7] The bromo- and ester functionalities allow for the sequential introduction of the required side chains.

Building Block for Celecoxib Analogues as Anti-Inflammatory Agents

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. The structure of celecoxib contains a trifluoromethyl-substituted pyrazole ring. Methyl 4-bromo-3-(trifluoromethyl)benzoate can be envisioned as a precursor to intermediates used in the synthesis of novel celecoxib analogues, where the aryl bromide can be transformed into a hydrazine or other functionalities required for pyrazole ring formation.[8][9]

Potential Intermediate in Agrochemical Synthesis

While specific examples are proprietary, the structural motifs present in methyl 4-bromo-3-(trifluoromethyl)benzoate are found in various modern pesticides. Benzoate esters themselves have been investigated for their insecticidal properties.[5] The combination of a halogen and a trifluoromethyl group on the aromatic ring is a common strategy in the design of potent herbicides, fungicides, and insecticides. This building block provides a valuable starting point for the exploration of new agrochemical entities.

Conclusion: A Gateway to Innovation

Methyl 4-bromo-3-(trifluoromethyl)benzoate is more than just a chemical reagent; it is a versatile tool that empowers chemists to explore new frontiers in drug discovery and agrochemical development. Its trifunctional nature allows for a wide range of chemical manipulations, providing access to a diverse array of complex molecules. As the demand for novel bioactive compounds continues to grow, the strategic use of well-designed building blocks like methyl 4-bromo-3-(trifluoromethyl)benzoate will be instrumental in driving innovation and addressing pressing challenges in human health and agriculture.

References

-

University of Wisconsin-Madison. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link]

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. (2015). The Royal Society of Chemistry. Retrieved from [Link]

- Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1192–o1193.

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl-4-Bromo-2-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved from [Link]

-

Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) [Video]. YouTube. [Link]

-

MDPI. (2022, March 14). Methyl Benzoate as Insecticide. Encyclopedia. Retrieved from [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. (n.d.). SciSpace. Retrieved from [Link]

- Kashani, S. K., & Jessiman, J. E. (2020).

-

The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

- Yamana, T., & Harvey, J. N. (2018). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias.

-

PubChem. (n.d.). Methyl 3-bromo-4-(bromomethyl)benzoate. Retrieved from [Link]

- Cao, Q., Nicholson, W. I., Jones, A. C., & Browne, D. L. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 17(7), 1722–1726.

-

Mostafiz, M. M., et al. (2022). Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella). MDPI. Retrieved from [Link]

- Szafraniec-Gorol, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316.

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.

-

SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

-

Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

-

Yamana, T., & Harvey, J. N. (2018). Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias. Retrieved from [Link]

- Ripper, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8751–8757.

-

Mostafiz, M. M., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Retrieved from [Link]

- Deka, U., et al. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 4(8), 123-126.

-

Agricultural Research Service. (n.d.). Organic Multitasking: From Human Food Additive to Pesticide. U.S. Department of Agriculture. Retrieved from [Link]

-

Sharma, C., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. Semantic Scholar. Retrieved from [Link]

-

Lead-Sciences. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. personal.tcu.edu [personal.tcu.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | TCI AMERICA [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Organic Multitasking: From Human Food Additive to Pesticide | Scientific Discoveries [scientificdiscoveries.ars.usda.gov]

Methodological & Application

Application Note: Suzuki Cross-Coupling of Methyl 4-bromo-3-(trifluoromethyl)benzoate

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: [Relevant CAS if available, generic structure assumed]). While the electron-withdrawing ester and trifluoromethyl groups activate the C-Br bond for oxidative addition, the ortho-trifluoromethyl group introduces significant steric bulk, creating a kinetic bottleneck during transmetallation.

We present two distinct workflows:

-

Protocol A (Robust): A cost-effective baseline method using Pd(dppf)Cl₂ for non-complex boronic acids.

-

Protocol B (Advanced): A high-turnover method utilizing Buchwald Precatalysts (XPhos/RuPhos Pd G3/G4) designed to overcome severe steric hindrance and minimize protodeboronation.

Substrate Analysis & Mechanistic Challenges

The "Push-Pull" Conflict

The target substrate presents a unique dichotomy in reactivity:

-

Electronic Activation (The "Push"): The ester at C1 and the -CF₃ at C3 are strong electron-withdrawing groups (EWGs). This reduces electron density at the C-Br bond, significantly accelerating the Oxidative Addition step to Pd(0).

-

Steric Hindrance (The "Pull"): The -CF₃ group has a Van der Waals radius similar to an isopropyl group. Its position ortho to the bromine creates a "steric wall." This hinders the approach of the boronate species during Transmetallation , which is often the rate-determining step (RDS) for this class of substrates.

Critical Failure Modes

-

Protodeboronation: If transmetallation is slow due to the -CF₃ bulk, the boronic acid is prone to hydrolysis/deboronation, leading to low yields.

-

Hydrolysis of Ester: Harsh basic conditions (e.g., NaOH, reflux) can hydrolyze the methyl ester to the carboxylic acid. Mild bases (K₃PO₄, Cs₂CO₃) are required.

Optimization Strategy

Catalyst & Ligand Selection[1][2][3]

-

Standard Phosphines (dppf, PPh₃): Effective for simple couplings but may fail if the boronic acid is also hindered.

-

Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like SPhos , XPhos , and RuPhos are essential for difficult cases. They form mono-ligated Pd(0) species that are highly active and create a pocket that accommodates the ortho-CF₃ group while facilitating reductive elimination.

Base & Solvent Effects[3]

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over carbonates for hindered substrates as it facilitates the formation of the active monomeric boronate species without being overly hygroscopic or harsh on esters.

-

Solvent: Toluene/Water or 1,4-Dioxane/Water (typically 4:1 or 10:1) provides the necessary biphasic system to dissolve inorganic bases while solubilizing the organic reactants.

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for coupling with simple, electron-rich aryl boronic acids.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

-

Concentration: 0.1 M – 0.2 M

Step-by-Step:

-

Charge a reaction vial with Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Heat to 80–90 °C for 4–12 hours.

-

QC Check: Monitor by HPLC/UPLC. Look for the disappearance of the aryl bromide.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Required for coupling with hindered boronic acids or if Protocol A yields <50%.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: XPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene : Water (10:1 v/v) or THF : Water (10:1 v/v)

-

Temperature: 80 °C (or 100 °C for Toluene)

Step-by-Step:

-

Charge the reaction vessel with the Substrate, Boronic Acid, and K₃PO₄.

-

Add the Buchwald Precatalyst (e.g., XPhos Pd G3).

-

Crucial: Purge the solid mixture with Argon/Nitrogen for 5 minutes.

-

Add degassed Toluene and Water.[1]

-

Seal and heat vigorously at 80–100 °C .

-

Note: The active Pd(0) species is generated in situ from the G3 precatalyst, ensuring a defined catalyst loading and preventing oxidation before the reaction starts.

Data Presentation & Decision Matrix

Table 1: Comparative Conditions

| Parameter | Protocol A (Standard) | Protocol B (Advanced) |

| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 / RuPhos Pd G3 |

| Ligand Class | Bidentate Phosphine | Bulky Dialkylbiaryl Phosphine |

| Base | K₂CO₃ / Cs₂CO₃ | K₃PO₄ |

| Solvent System | Dioxane / Water | Toluene / Water |

| Temp | 90 °C | 80–100 °C |

| Primary Use | Unhindered partners | Ortho-substituted / Heteroaryl partners |

| Est.[1][3][4][5][6][7] Cost | Low | High |

Figure 1: Decision Tree for Optimization

Caption: Decision matrix for selecting the optimal catalytic system based on the coupling partner's steric profile.

Troubleshooting Guide

| Observation | Root Cause | Remediation |

| Starting Material Remaining | Catalyst deactivation or stalled oxidative addition. | Switch to Protocol B (XPhos/RuPhos). Ensure rigorous degassing (O₂ kills the catalyst). |

| Debrominated Byproduct | Protodehalogenation (reduction of Ar-Br). | Use anhydrous conditions (e.g., DMF with CsF) or increase Boronic Acid equivalents. |

| Hydrolyzed Ester | Base is too strong or reaction too hot. | Switch base to K₃PO₄ or KF . Lower temp to 80 °C. |

| Homocoupling of Boronic Acid | Oxidative coupling favored by O₂. | Degas solvents more thoroughly. Add catalyst last under inert flow. |

References

-

Suzuki-Miyaura Coupling General Overview. LibreTexts Chemistry. Link

-

Catalysts for Sterically Hindered Substrates (CataCXium A / Buchwald). National Institutes of Health (NIH) / PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[2]Link

-

Optimization of Primary Alkyltrifluoroborates with Aryl Chlorides/Bromides. Organic Chemistry Portal / J. Org. Chem. Link

-

Suzuki Coupling of Ortho-Substituted Aryl Halides. BenchChem Application Notes. Link

-

Palladium-Catalyzed Trifluoromethylation (Mechanistic Insights on Ortho-CF3). Science / NIH. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Coupling of Methyl 4-Bromo-3-(trifluoromethyl)benzoate

Introduction: The Strategic Importance of the Heck Coupling Reaction in Modern Drug Discovery

The palladium-catalyzed Heck coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] This powerful transformation, which couples an unsaturated halide with an alkene, has revolutionized the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science.[1] The ability to construct substituted alkenes, which are prevalent structural motifs in a vast array of biologically active compounds, makes the Heck reaction an indispensable tool for medicinal chemists.[2]

This application note provides a detailed guide to the Heck coupling of a key building block, methyl 4-bromo-3-(trifluoromethyl)benzoate . The presence of the trifluoromethyl group (-CF3) is of particular significance in medicinal chemistry. This moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[3] Consequently, the synthesis of trifluoromethylated compounds is a major focus in the development of new therapeutics.[3][4] The stilbene and acrylate derivatives produced from the Heck coupling of this substrate are valuable intermediates for the synthesis of a wide range of pharmacologically active agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[2][5]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Heck reaction for the synthesis of novel trifluoromethylated compounds. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for its execution with various alkene partners, and discuss the significance and potential applications of the resulting products.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: Catalytic Cycle of the Heck Reaction.

The key steps of the Heck reaction mechanism are as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of methyl 4-bromo-3-(trifluoromethyl)benzoate to form a Pd(II) complex.[6]

-

Coordination: The alkene substrate coordinates to the Pd(II) center.

-

Migratory Insertion (Carbopalladation): The aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a palladium-alkyl intermediate.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[6]

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt byproduct.[6]

Experimental Protocols

The following protocols provide detailed procedures for the Heck coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with representative alkenes: styrene and butyl acrylate. These protocols are designed to be robust and reproducible, serving as a solid foundation for further optimization and exploration of substrate scope.

Protocol 1: Synthesis of Methyl 4-((E)-styryl)-3-(trifluoromethyl)benzoate

This protocol details the reaction of methyl 4-bromo-3-(trifluoromethyl)benzoate with styrene to yield a trifluoromethyl-substituted stilbene derivative. Stilbenes are a class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][7]

Materials:

-

Methyl 4-bromo-3-(trifluoromethyl)benzoate

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (5 mL) to the flask and stir the mixture until all solids are dissolved.

-

To this solution, add styrene (1.2 mmol, 1.2 equiv) followed by triethylamine (1.5 mmol, 1.5 equiv) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl 4-((E)-styryl)-3-(trifluoromethyl)benzoate.[8]

Protocol 2: Synthesis of Methyl 4-(3-(butoxycarbonyl)allyl)-3-(trifluoromethyl)benzoate

This protocol describes the coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with butyl acrylate. The resulting cinnamate ester derivatives are valuable intermediates in the synthesis of various pharmaceuticals.

Materials:

-

Methyl 4-bromo-3-(trifluoromethyl)benzoate

-

Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL) and stir the mixture.

-

Add potassium carbonate (1.5 mmol, 1.5 equiv) and butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture.

-

Heat the reaction to 140 °C and maintain stirring for 6-12 hours.[9] Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water (30 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.[10]

Data Summary and Comparison

The following table summarizes typical reaction parameters for the Heck coupling of methyl 4-bromo-3-(trifluoromethyl)benzoate with different alkenes, based on established protocols for similar aryl bromides.[9][10] Researchers should consider these as starting points for optimization.

| Parameter | Protocol 1 (Styrene) | Protocol 2 (Butyl Acrylate) |

| Alkene | Styrene | Butyl Acrylate |

| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |

| Ligand | P(o-tol)₃ | PPh₃ |

| Base | Et₃N | K₂CO₃ |

| Solvent | DMF | DMF |

| Temperature | 100 °C | 140 °C |

| Reaction Time | 12-24 h | 6-12 h |

| Typical Yield | Moderate to High | Good to Excellent |

Workflow Visualization

The experimental workflow for a typical Heck coupling reaction can be visualized as follows:

Figure 2: General Experimental Workflow for the Heck Coupling Reaction.

Applications in Drug Development and Materials Science

The trifluoromethylated stilbene and cinnamate derivatives synthesized via these protocols are valuable precursors for a range of applications.

-

Pharmaceutical Intermediates: The trifluoromethyl group is a key pharmacophore in a number of FDA-approved drugs.[4] The products of these Heck reactions can serve as intermediates in the synthesis of novel drug candidates. For instance, stilbene derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[5][7] The cinnamate esters can be further modified to produce a variety of biologically active molecules.

-

Materials Science: The unique electronic properties imparted by the trifluoromethyl group make these compounds interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

The Heck coupling reaction of methyl 4-bromo-3-(trifluoromethyl)benzoate provides a versatile and efficient route to a variety of trifluoromethyl-containing stilbene and cinnamate derivatives. These products are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this application note offer a reliable starting point for researchers to explore the rich chemistry of this important transformation. Careful optimization of reaction conditions will undoubtedly lead to the discovery of new and valuable molecules.

References

- Dawood, K. M. (2010). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Full-text available.

- Fan, T., Meng, W.-D., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 258–263.

-

Heck, R. F. (n.d.). Heck reaction. Wikipedia. Retrieved from [Link]

- Jia, T., Bellomo, A., El Baina, K., Dreher, S. D., & Walsh, P. J. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740–3743.

- Karki, S. S., Bhutle, S. R., Pedgaonkar, G. S., Zubaidha, P. K., Shaikh, R. M., Rajput, C. G., & Shendarkar, G. S. (2010). Synthesis and biological evaluation of some stilbene-based analogues. Medicinal Chemistry Research, 20(7), 939–945.

-

Mizoroki–Heck reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581.

- Nolan, S. P., Lee, H. M., & Yang, C. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic Letters, 3(10), 1511–1514.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3,3'-Bis(trifluoromethyl)stilbene. Retrieved from [Link]

-

ResearchGate. (2010). Heck cross coupling of aryl (heteroaryl) bromides with t-butyl acrylate. Retrieved from [Link]

- Singh, R. P., & Singh, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 269.

- S. Karki, S., et al. (2010). Synthesis and biological evaluation of some stilbene-based analogues.

- T. Jia, et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides.

- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic letters, 3(10), 1511–1514.

- Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55(04), 683–691.

- Zhang, L. (2017).

- Zhang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.

- Zhang, Y., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction.

- Zhou, Q., et al. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)

- Zubaidha, P. K., et al. (2010). Synthesis and biological evaluation of some stilbene-based analogues.

- (2017). ADVANCES IN PALLADIUM-CATALYZED CONJUNCTIVE CROSS-COUPLING. CORE.

- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- (2024). A review of synthetic stilbene derivatives and their biological activity. World Journal of Pharmaceutical Research.

Sources

- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Functionalization of Methyl 4-bromo-3-(trifluoromethyl)benzoate

Topic: Functionalization of the Bromine Position on Methyl 4-bromo-3-(trifluoromethyl)benzoate Content Type: Detailed Application Notes and Protocols

Abstract

Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 161622-14-6) is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It offers three distinct vectors for diversification: the methyl ester (hydrolysis/amide coupling), the trifluoromethyl group (metabolic stability/lipophilicity), and the bromine handle (cross-coupling). This guide focuses exclusively on the functionalization of the C4-Bromine position .

This substrate presents a classic "Push-Pull" conflict:

-

Electronic Activation: The electron-withdrawing nature of the para-ester and ortho-trifluoromethyl groups activates the C-Br bond for oxidative addition and Nucleophilic Aromatic Substitution (SNAr).

-

Steric Deactivation: The bulky ortho-CF3 group imposes significant steric hindrance, inhibiting the approach of transition metal catalysts and bulky nucleophiles.

This protocol details optimized workflows to overcome the steric barrier while leveraging the electronic activation.

Part 1: Strategic Analysis & Reaction Landscape

The functionalization strategy relies on selecting the correct catalytic system to navigate the steric bulk of the -CF3 group.

The "Ortho-Effect" Challenge

The Van der Waals radius of a trifluoromethyl group (approx. 2.2 Å) is comparable to an isopropyl group. In standard palladium-catalyzed couplings, this bulk slows down the oxidative addition step and, more critically, the reductive elimination step, often leading to protodehalogenation (loss of Br replaced by H) as a major side product.

Decision Matrix

-

For C-C Bonds (Aryl/Alkyl): Use Suzuki-Miyaura with bulky, electron-rich phosphine ligands (Buchwald Ligands) to force turnover.

-

For C-N Bonds (Amines):

-

Primary/Secondary Amines:Buchwald-Hartwig is standard, but SNAr is a viable, metal-free alternative due to the highly electron-deficient ring.

-

-

For C-B Bonds (Boronates): Miyaura Borylation allows polarity inversion, converting the electrophile into a nucleophile.

Diagram 1: Reaction Pathway Decision Tree

Caption: Strategic decision map for functionalizing the C4 position. The electron-deficient nature of the ring opens the SNAr pathway, a rare advantage for aryl bromides.

Part 2: Detailed Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling with aryl/heteroaryl boronic acids. The Solution: Use SPhos or XPhos . These ligands are bulky (overcoming the CF3 steric clash) and electron-rich (facilitating oxidative addition into the electron-poor ring).

Materials

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2–1.5 equiv

-

Catalyst: Pd(OAc)2 (2-5 mol%) + SPhos (4-10 mol%)

-

Alternative: XPhos Pd G3 Precatalyst (highly recommended for consistency).

-

-

Base: K3PO4 (3.0 equiv) - Note: Carbonate bases are weaker; Phosphate is preferred for hindered substrates.

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and K3PO4 (3.0 equiv).

-

Catalyst Addition: Add XPhos Pd G3 (2 mol%). If using Pd(OAc)2/Ligand, premix them in a separate vial of solvent for 5 mins before adding.

-

Solvent & Degas: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon/Nitrogen for 5–10 minutes. Oxygen is the enemy of this catalytic cycle.

-

Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. The CF3 group provides a distinct retention time shift.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Insight: If you observe protodehalogenation (mass = M-Br+H), lower the temperature to 60°C and increase catalyst loading. The rate of reductive elimination is struggling against the steric bulk.

Protocol B: Base-Sensitive Buchwald-Hartwig Amination

Objective: Coupling with primary or secondary amines.[1] The Challenge: The methyl ester at C1 is sensitive to strong bases (like NaOtBu) often used in Buchwald reactions, leading to hydrolysis or transesterification.

Materials

-

Substrate: 1.0 equiv

-

Amine: 1.2 equiv[2]

-

Catalyst: Pd2(dba)3 (2 mol%)

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

-

Base: Cs2CO3 (2.0 equiv). Strictly avoid alkoxide bases.

-

Solvent: anhydrous 1,4-Dioxane or t-Amyl Alcohol.

Step-by-Step Methodology

-

Drying: Flame-dry the reaction vessel and cool under Argon.

-

Charge Solids: Add substrate, Pd2(dba)3, Ligand, and Cs2CO3.

-

Solvent: Add anhydrous dioxane (0.2 M).

-

Amine Addition: Add the amine liquid via syringe.

-

Heat: Heat to 90°C for 16 hours.

-

Workup: Dilute with EtOAc, wash with water (to remove Cs salts), then brine.

Protocol C: Metal-Free SNAr (The "Green" Alternative)

Objective: Displacement of Br with amines or thiols without transition metals. Mechanism: The para-ester and ortho-CF3 withdraw electron density, making the C4 position highly electrophilic.

Materials

-

Substrate: 1.0 equiv

-

Nucleophile (Amine/Thiol): 1.5–2.0 equiv

-

Base: DIPEA (Hunig's Base) or K2CO3.

-

Solvent: DMSO or DMF (Polar Aprotic is essential to solvate the cationic intermediate).

Step-by-Step Methodology

-

Dissolve: Dissolve substrate in DMSO (0.5 M).

-

Add Reagents: Add Base (2.0 equiv) and Nucleophile.

-

Reaction:

-

Aliphatic Amines (e.g., Morpholine): Heat to 80°C.

-

Anilines (weaker nucleophiles): Heat to 100–120°C.

-

-

Workup: Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Comparison: SNAr is generally cleaner than Buchwald for this specific substrate if the amine is not sterically hindered. If using a bulky amine (e.g., t-butyl amine), revert to Protocol B (Buchwald).

Part 3: Data & Troubleshooting

Comparative Efficiency Table

| Method | Bond Formed | Key Reagent | Temp | Yield Potential | Main Risk |

| Suzuki | C-C (Aryl) | XPhos / SPhos | 80°C | High (85-95%) | Hydrolysis of ester if base is too strong. |

| Buchwald | C-N | BrettPhos / Cs2CO3 | 90°C | Mod-High (70-90%) | Transesterification (avoid NaOMe/NaOtBu). |

| SNAr | C-N / C-S | DMSO / Heat | 100°C | High (80-95%) | Fails with bulky or electron-poor amines. |

| Borylation | C-B | Pd(dppf)Cl2 / B2pin2 | 90°C | High (80-90%) | Deborylation on silica during purification. |

Diagram 2: Integrated Workflow for Suzuki Coupling

Caption: Operational workflow for Suzuki coupling emphasizing the critical degassing step to protect the active Pd(0) species.

References

-

Suzuki-Miyaura Coupling with Bulky Ligands

-

Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.[3]

-

-

Buchwald-Hartwig with Base-Sensitive Substrates

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-catalyzed conversion of aryl chlorides, triflates, and nonaflates to nitroaromatics. (Discusses BrettPhos utility in sensitive systems). Journal of the American Chemical Society.[3]

-

-

Miyaura Borylation Standards

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.

-

SNAr on Electron-Deficient Systems

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.

Sources

ester hydrolysis of Methyl 4-bromo-3-(trifluoromethyl)benzoate to its carboxylic acid

Executive Summary & Strategic Analysis

This guide details the protocol for the saponification of Methyl 4-bromo-3-(trifluoromethyl)benzoate (CAS: 142031-67-2) to its corresponding carboxylic acid, 4-bromo-3-(trifluoromethyl)benzoic acid .

While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique chemoselective challenge due to its substitution pattern. The presence of a trifluoromethyl group (

Critical Mechanistic Insight: The Risk

The 4-bromo substituent is activated for Nucleophilic Aromatic Substitution (

-

Para to an electron-withdrawing ester/carboxylate.

-

Ortho to a strongly electron-withdrawing trifluoromethyl group.

Risk: Use of harsh bases (e.g., alkoxides) or excessive heat can lead to the displacement of the bromine atom by the nucleophile (hydroxide or alkoxide), yielding the 4-hydroxy or 4-alkoxy impurity rather than the desired benzoic acid.

Strategy: To mitigate this, we utilize a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at ambient temperature.[1][2] This method is milder than refluxing NaOH/MeOH and leverages the high solubility of LiOH in the biphasic organic/aqueous interface to drive the reaction without thermal forcing.

Chemical Reaction & Pathway Visualization

The following diagram illustrates the primary hydrolysis pathway and the critical side-reaction pathway that must be avoided through temperature control.

Figure 1: Reaction scheme highlighting the chemoselective hydrolysis pathway versus the potential nucleophilic aromatic substitution risk.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Methyl 4-bromo-3-(trifluoromethyl)benzoate | 283.04 | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Solubilizer) |

| Deionized Water | 18.02 | - | Solvent (Hydrolysis source) |

| 1N Hydrochloric Acid (HCl) | 36.46 | Excess | Quench/Acidification |

Step-by-Step Methodology

Step 1: Reaction Setup[9]

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 equiv) in THF (5 mL per mmol of substrate).

-

Note: Ensure the substrate is fully dissolved before adding water to prevent precipitation.

-

-

Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (2.5 mL per mmol of substrate). Add this aqueous solution dropwise to the stirring THF solution.

-

Observation: The mixture may turn slightly cloudy initially but should become a clear biphasic or homogeneous solution (depending on volume) upon stirring.

-

-

Reaction: Stir the mixture vigorously at Room Temperature (20–25 °C) .

-

Timecourse: Typical reaction time is 2–4 hours .

-

Process Control: Monitor by TLC (Hexanes/EtOAc 4:1) or LCMS.[4] The starting material ester spot (

) should disappear, and the baseline acid spot should appear.

-

Step 2: Workup & Isolation

-

Concentration: Once conversion is >98%, remove the bulk of the THF using a rotary evaporator at 35 °C under reduced pressure. This leaves the product as a water-soluble lithium carboxylate salt in the aqueous phase.

-

Washing (Optional but Recommended): Dilute the aqueous residue with water (10 mL/mmol). Wash with a small portion of Diethyl Ether or EtOAc (5 mL/mmol) to remove any unreacted neutral organic impurities. Discard the organic (top) layer.

-

Acidification: Cool the aqueous phase to 0–5 °C in an ice bath. Slowly add 1N HCl with stirring until the pH reaches 1–2 .

-

Observation: The carboxylic acid product should precipitate as a white solid.

-

-

Extraction:

-

If Solid Precipitates: Filter the solid, wash with cold water, and dry under vacuum.

-

If Oiling Occurs: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL/mmol). Combine the organic layers, wash with Brine, dry over anhydrous

, filter, and concentrate to dryness.

-

Step 3: Purification[3][9]

-

Crude Purity: Typically >95% pure.

-

Recrystallization: If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate (heating in min. EtOAc, adding Hexanes until cloudy, cooling).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Incomplete Conversion | Low solubility of ester in reaction medium. | Increase THF ratio to 2:1 or 3:1 (THF:Water). Ensure vigorous stirring. |

| Side Product ( | Temperature too high or base too strong. | strictly maintain reaction at <25 °C . Do not reflux. Do not use NaOH if LiOH is available (Li+ coordinates ester oxygen, facilitating attack without strong basicity). |

| Product is an Oil | Trace solvent or impurities preventing crystallization. | Triturate the oil with cold Pentane or Hexanes to induce crystallization. |

References

-

General Hydrolysis Protocol: Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[10] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[10] Link

-

LiOH Efficiency in THF: Hayashi, M., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 582.[11] Link

-

Substrate Analog Precedent: Preparation of 4-bromo-3-methylbenzoic acid (analogous reactivity). Organic Syntheses, Coll. Vol. 3, p. 120. Link

-

Safety Data: Methyl 4-bromo-3-(trifluoromethyl)benzoate GHS Classification. ECHEMI Chemical Database. Link

Sources

- 1. Saponification-Typical procedures - operachem [operachem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. reddit.com [reddit.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3-(trifluoromethyl)benzoate in Drug Discovery

Introduction: Strategic Importance of the 4-Bromo-3-(trifluoromethyl)benzoate Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a versatile scaffold like methyl 4-bromo-3-(trifluoromethyl)benzoate, it becomes a powerful building block for the synthesis of novel therapeutics. This document provides a comprehensive guide to the derivatization of this key intermediate, offering field-proven insights and detailed protocols for its application in drug discovery programs targeting a range of debilitating diseases.

The unique electronic properties of methyl 4-bromo-3-(trifluoromethyl)benzoate, with the electron-withdrawing trifluoromethyl group positioned ortho to the bromine atom, influence the reactivity of the aromatic ring, making it an ideal substrate for a variety of cross-coupling and substitution reactions. This guide will explore the most impactful of these transformations, including palladium-catalyzed cross-coupling reactions and derivatization of the methyl ester, providing researchers with the tools to unlock the full potential of this versatile building block.

Core Derivatization Strategies: A Multi-pronged Approach

The derivatization of methyl 4-bromo-3-(trifluoromethyl)benzoate can be approached from two primary vectors: modification at the C4-position via the bromo substituent, and transformation of the methyl ester at the C1-position. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Figure 1: Key derivatization pathways for Methyl 4-bromo-3-(trifluoromethyl)benzoate.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position serves as a versatile handle for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.[2][3] The electron-deficient nature of the aromatic ring in methyl 4-bromo-3-(trifluoromethyl)benzoate, due to the trifluoromethyl group, generally facilitates the oxidative addition of palladium(0), a key step in the catalytic cycle.[4]

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed. These ligands promote the reductive elimination step and stabilize the active palladium(0) species.

-

Base and Solvent System: A suitable base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used in polar aprotic solvents such as dioxane or DMF, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

Methyl 4-bromo-3-(trifluoromethyl)benzoate

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

To a dry Schlenk tube, add methyl 4-bromo-3-(trifluoromethyl)benzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

-

Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid Partner | Product | Typical Yield (%) |

| Phenylboronic acid | Methyl 4-phenyl-3-(trifluoromethyl)benzoate | 85-95 |

| 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-3-(trifluoromethyl)benzoate | 80-90 |

| 3-Pyridinylboronic acid | Methyl 4-(pyridin-3-yl)-3-(trifluoromethyl)benzoate | 75-85 |

Buchwald-Hartwig Amination: Accessing Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide range of primary and secondary arylamines.[5] This transformation is of paramount importance in drug discovery, as the arylamine motif is a key component of numerous bioactive molecules, including kinase inhibitors.[6]

Causality Behind Experimental Choices:

-